molecular formula C18H13F3N2O4S B2877063 1-Methyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 894872-74-3

1-Methyl-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B2877063
CAS No.: 894872-74-3
M. Wt: 410.37
InChI Key: VOZVDLQACCQIKY-UHFFFAOYSA-N
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Description

1’-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and thiazolidine rings in its structure makes it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multi-step organic reactions. One common method involves the reaction of indole derivatives with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1’-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions may introduce halogen atoms into the indole ring .

Scientific Research Applications

1’-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 1’-Methyl-1,1-dioxo-3-phenylspiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione
  • 1’-Methyl-1,1-dioxo-3-[4-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione

Uniqueness

1’-Methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .

Properties

IUPAC Name

1'-methyl-1,1-dioxo-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4S/c1-22-14-8-3-2-7-13(14)17(16(22)25)23(15(24)10-28(17,26)27)12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZVDLQACCQIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N(C(=O)CS3(=O)=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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